(2,5-Dioxocyclohexyl)acetic acid
Description
(2,5-Dioxocyclohexyl)acetic acid is a bicyclic compound featuring a cyclohexane ring substituted with two ketone groups (at positions 2 and 5) and an acetic acid side chain. The dioxo groups confer electrophilic reactivity, while the acetic acid moiety enables participation in hydrogen bonding and salt formation.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(2,5-dioxocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H10O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h5H,1-4H2,(H,11,12) |
InChI Key |
FQKOMRMJVVNIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(CC1=O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include substituted cyclohexylacetic acids, phenylacetic acids, and heterocyclic derivatives. Below is a comparative analysis based on molecular properties, functional groups, and applications:
Homogentisic Acid (2,5-Dihydroxyphenylacetic Acid)
- Structure : Aromatic phenyl ring with hydroxyl groups at positions 2 and 5 and an acetic acid side chain.
- Properties : CAS# 102-32-9, molecular formula C₈H₈O₄, molecular weight 168.15 g/mol, melting point 127–130°C.
- Key Differences : Unlike the cyclohexyl backbone of (2,5-dioxocyclohexyl)acetic acid, homogentisic acid has an aromatic ring. The hydroxyl groups enhance solubility in polar solvents and biological activity (e.g., role in alkaptonuria) .
2,5-Dimethoxyphenylacetic Acid
- Structure : Phenyl ring with methoxy groups at positions 2 and 5 and an acetic acid side chain.
- Properties : CAS# 1758-25-4, molecular formula C₁₀H₁₂O₄, molecular weight 196.20 g/mol.
- Key Differences : Methoxy groups increase steric bulk and alter electronic properties compared to ketone substituents. This compound is used in organic synthesis and pharmaceutical intermediates .
2-(2,5-Dioxocyclohex-3-en-1-yl)sulfanylacetic Acid
- Structure : Cyclohexene ring with ketone groups at positions 2 and 5, a sulfanyl (-S-) bridge, and an acetic acid chain.
- Properties: Synonyms include [(2,5-dioxocyclohex-3-en-1-yl)sulfanyl]acetic acid. The sulfanyl group introduces sulfur-based reactivity (e.g., nucleophilic substitution). This compound is used in polymer chemistry and crosslinking applications .
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic Acid
- Structure: Imidazolidinone ring fused with a phenyl group and an acetic acid chain.
- Properties: CAS# 62848-47-7. Applications include medicinal chemistry and protease inhibitors .
Data Tables
Table 1: Structural and Physical Properties of Analogs
| Compound Name | CAS# | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| Homogentisic acid | 102-32-9 | C₈H₈O₄ | 168.15 | 127–130 | 2,5-dihydroxyphenyl, acetic acid |
| 2,5-Dimethoxyphenylacetic acid | 1758-25-4 | C₁₀H₁₂O₄ | 196.20 | Not reported | 2,5-dimethoxyphenyl, acetic acid |
| This compound* | N/A | C₈H₁₀O₄ | 170.16 (calculated) | Not reported | 2,5-dioxocyclohexyl, acetic acid |
| 2-(2,5-Dioxocyclohex-3-enyl)sulfanylacetic acid | 1339666-83-9 | C₈H₁₀O₄S | 218.23 | Not reported | Cyclohexene-dione, sulfanyl, acetic acid |
*Calculated properties for this compound are based on structural analogs.
Key Research Findings
Cyclohexyl vs. Phenyl Backbones : Cyclohexyl derivatives (e.g., 2,5-dioxocyclohexyl) exhibit greater conformational flexibility than aromatic analogs, influencing their solubility and thermal stability .
Functional Group Impact : Ketone groups (as in dioxocyclohexyl derivatives) enhance electrophilicity, enabling reactions with nucleophiles like amines or thiols, whereas hydroxyl or methoxy groups favor hydrogen bonding or steric effects .
Biological Relevance: Heterocyclic analogs (e.g., imidazolidinone derivatives) show higher bioactivity due to rigid structures that mimic natural substrates .
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